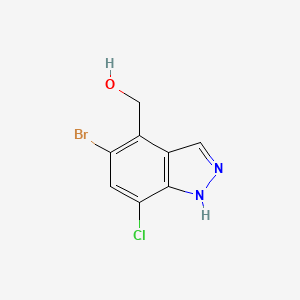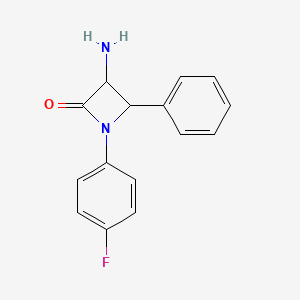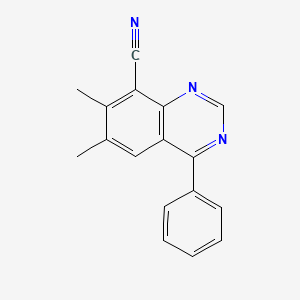![molecular formula C15H19N3O B11857921 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 58059-23-7](/img/structure/B11857921.png)
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the condensation of an appropriate quinazolinone derivative with an isopentylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydro derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular signaling pathways and ultimately affecting cell proliferation and survival. This makes it a promising candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroimidazo[2,1-b]quinazoline: A related compound with similar biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Known for its dual kinase inhibitory properties.
Imidazo[1,5-a]pyridine: Exhibits versatile chemical and biological properties.
Uniqueness
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one stands out due to its unique isopentyl substitution, which enhances its lipophilicity and potentially improves its bioavailability and therapeutic efficacy .
Propiedades
Número CAS |
58059-23-7 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
10-(3-methylbutyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C15H19N3O/c1-11(2)7-9-17-13-6-4-3-5-12(13)14(19)18-10-8-16-15(17)18/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
WXLRAEIWLZBLCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2C(=O)N3C1=NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)
![Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-](/img/structure/B11857853.png)


![tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B11857879.png)

![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)



![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)

